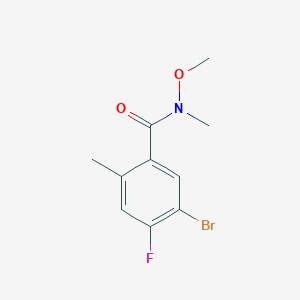
5-Bromo-4-fluoro-N-methoxy-N,2-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-fluoro-N-methoxy-N,2-dimethylbenzamide is a chemical compound with the molecular formula C10H12BrNO2 It is characterized by the presence of bromine, fluorine, methoxy, and dimethyl groups attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-N-methoxy-N,2-dimethylbenzamide typically involves the following steps:
Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Methoxylation: The methoxy group is introduced through the reaction of the corresponding hydroxyl compound with methanol in the presence of an acid catalyst.
Amidation: The final step involves the formation of the benzamide by reacting the substituted benzoyl chloride with dimethylamine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-fluoro-N-methoxy-N,2-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or thiolate (RS-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Potassium hydroxide (KOH) in ethanol or sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated, cyanated, or thiolated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-fluoro-N-methoxy-N,2-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-fluoro-N-methoxy-N,2-dimethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-N-methoxy-N,2-dimethylbenzamide
- 5-Bromo-4-fluoro-2-methoxypyridine
- 2-Bromo-5-fluoro-2-methoxyacetophenone
Uniqueness
5-Bromo-4-fluoro-N-methoxy-N,2-dimethylbenzamide is unique due to the specific combination of bromine, fluorine, methoxy, and dimethyl groups attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C10H11BrFNO2 |
|---|---|
Molekulargewicht |
276.10 g/mol |
IUPAC-Name |
5-bromo-4-fluoro-N-methoxy-N,2-dimethylbenzamide |
InChI |
InChI=1S/C10H11BrFNO2/c1-6-4-9(12)8(11)5-7(6)10(14)13(2)15-3/h4-5H,1-3H3 |
InChI-Schlüssel |
WXPMALLYWJXAAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(=O)N(C)OC)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


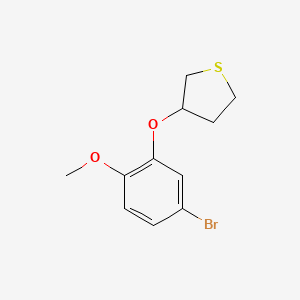
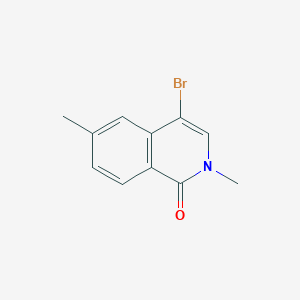
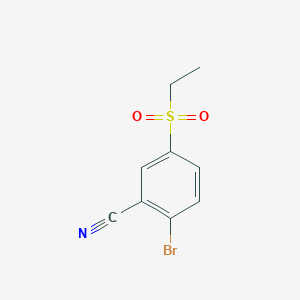
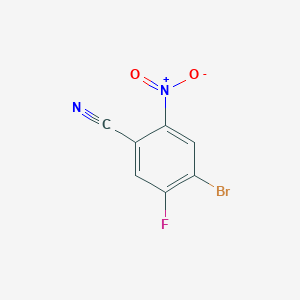
![2-Bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13928046.png)
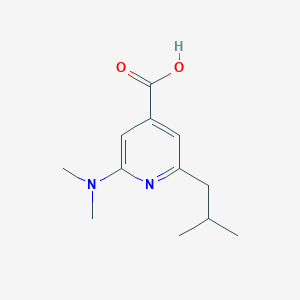
![3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B13928071.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13928073.png)


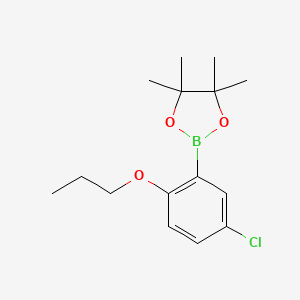
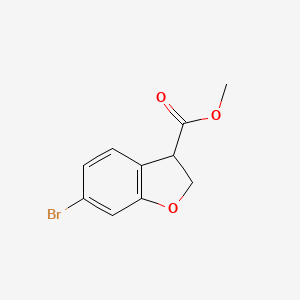
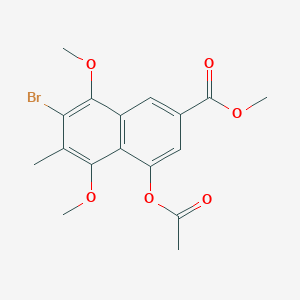
![2-[1,1'-Biphenyl]-4-yl-4-chloroquinazoline](/img/structure/B13928114.png)
